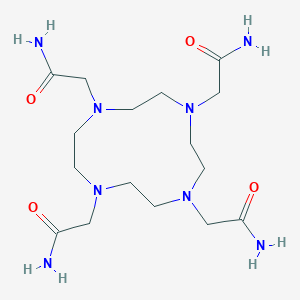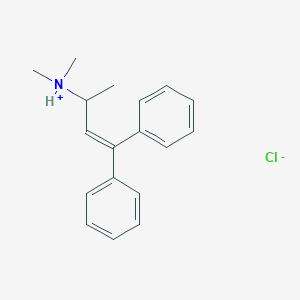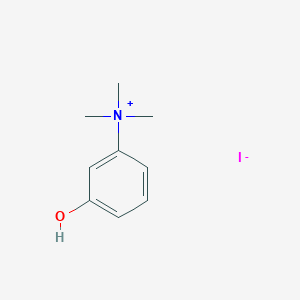
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamid
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is a macrocyclic compound with the molecular formula C16H32N8O4. It is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in radiolabeling of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of MRI contrast agents and radiopharmaceuticals.
Industry: Applied in the synthesis of advanced materials and catalysts.
Wirkmechanismus
Target of Action
It is known that this compound is a macrocyclic complexing agent , which suggests it may interact with metal ions in biological systems.
Mode of Action
The compound’s mode of action is primarily through its ability to form complexes with metal ions . This interaction can influence the behavior of these ions within biological systems, potentially affecting various biochemical processes .
Biochemical Pathways
Given its role as a complexing agent, it may influence pathways involving metal ions .
Result of Action
Its role as a complexing agent suggests it could influence the behavior of metal ions at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide typically involves the cyclization of linear polyamines. One common method starts with the condensation of triethylenetetramine with formaldehyde and acetic acid, followed by cyclization to form the macrocyclic structure . The reaction is usually carried out under inert atmosphere at room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high purity and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and cobalt.
Substitution: Can undergo substitution reactions where the acetamide groups are replaced with other functional groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts like gadolinium chloride or copper sulfate in aqueous or organic solvents.
Substitution: Uses reagents like alkyl halides or acyl chlorides under mild conditions.
Major Products
Metal Complexes: Gadolinium complexes for MRI contrast agents.
Substituted Derivatives: Various functionalized derivatives for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,7-Triazacyclononane (TACN)
- 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
Uniqueness
2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is unique due to its high stability and specificity in forming metal complexes. Compared to DOTA, it offers enhanced stability with certain metal ions, making it more suitable for specific applications in medical imaging and radiopharmaceuticals .
Eigenschaften
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHLPGWBOBPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468610 | |
| Record name | DOTAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157599-02-5 | |
| Record name | DOTAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)









